molecular formula C14H18O4 B3022310 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951885-30-6

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B3022310
CAS No.: 951885-30-6
M. Wt: 250.29 g/mol
InChI Key: GRBHRQFAUXXPPV-UHFFFAOYSA-N
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Description

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a valeric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common synthetic route starts with the methylation of 5-methoxy-2-methylphenol to form 5-methoxy-2-methylphenyl methyl ether. This intermediate is then subjected to Friedel-Crafts acylation using an appropriate acyl chloride to introduce the valeric acid moiety. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the valeric acid moiety can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 5-(5-Hydroxy-2-methylphenyl)-3-methyl-5-oxovaleric acid.

    Reduction: Formation of 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-hydroxyvaleric acid.

    Substitution: Formation of 5-(5-Nitro-2-methylphenyl)-3-methyl-5-oxovaleric acid or 5-(5-Bromo-2-methylphenyl)-3-methyl-5-oxovaleric acid.

Scientific Research Applications

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can interact with enzymes and receptors, modulating their activity. The valeric acid moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylbenzoic acid: Similar structure but lacks the valeric acid moiety.

    3-Methyl-5-oxovaleric acid: Similar structure but lacks the aromatic ring.

    5-Methoxy-2-methylphenylacetic acid: Similar structure but has an acetic acid moiety instead of valeric acid.

Uniqueness

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid is unique due to the combination of its aromatic ring with methoxy and methyl substituents and the presence of a valeric acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-(5-methoxy-2-methylphenyl)-3-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(7-14(16)17)6-13(15)12-8-11(18-3)5-4-10(12)2/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBHRQFAUXXPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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